molecular formula C20H20Br2Cl3N3O4S B11973911 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide CAS No. 303062-89-7

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11973911
CAS No.: 303062-89-7
M. Wt: 664.6 g/mol
InChI Key: IHDVMOBWZHHTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C20H20Br2Cl3N3O4S . This compound is notable for its unique structure, which includes multiple halogen atoms and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Scientific Research Applications

3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and halogen atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .

Properties

CAS No.

303062-89-7

Molecular Formula

C20H20Br2Cl3N3O4S

Molecular Weight

664.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,4-dibromo-6-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C20H20Br2Cl3N3O4S/c1-9-5-11(21)8-12(22)15(9)26-19(33)28-18(20(23,24)25)27-17(29)10-6-13(30-2)16(32-4)14(7-10)31-3/h5-8,18H,1-4H3,(H,27,29)(H2,26,28,33)

InChI Key

IHDVMOBWZHHTJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.